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Compound of Interest

Compound Name: Cerivastatin

Cat. No.: B1668405 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and

synthesis of cerivastatin, a potent, synthetically derived inhibitor of HMG-CoA reductase.

While withdrawn from the market, its chemistry remains of interest to those in the field of

medicinal chemistry and drug design.

Chemical Structure of Cerivastatin
Cerivastatin, known by the IUPAC name (3R,5S,6E)-7-[4-(4-fluorophenyl)-5-

(methoxymethyl)-2,6-bis(1-methylethyl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid, is a highly

substituted pyridine derivative.[1][2] Its structure is distinguished by several key features that

contribute to its high potency as an HMG-CoA reductase inhibitor.

The core of the molecule is a pyridine ring, which is extensively functionalized with:

A 4-(4-fluorophenyl) group at the 4-position.

Two isopropyl groups at the 2- and 6-positions.

A methoxymethyl group at the 5-position.

The pharmacologically active (3R,5S)-3,5-dihydroxyhept-6-enoic acid side chain at the 3-

position. This side chain is a structural mimic of the natural substrate of HMG-CoA

reductase, HMG-CoA, and is responsible for the drug's inhibitory activity.[3]
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The sodium salt of cerivastatin is a white to off-white, hygroscopic, amorphous powder that is

soluble in water, methanol, and ethanol.[4]

Physicochemical and Pharmacological Data
The following tables summarize key physicochemical and pharmacological data for

cerivastatin.

Physicochemical Properties

Property Value

Molecular Formula C₂₆H₃₄FNO₅

Molecular Weight 459.55 g/mol

Specific Optical Rotation [α]D²⁰ (Sodium Salt) +24.1° (c = 1 in ethanol)

Pharmacological Data

Parameter Value

HMG-CoA Reductase Ki 1.3 x 10⁻⁹ M

IC₅₀ (HepG2 cells) 1.0 x 10⁻⁹ M

ED₅₀ (in vivo, rats) 0.002 mg/kg

Synthesis Pathway of Cerivastatin
The total synthesis of cerivastatin is a complex, multi-step process that can be conceptually

divided into two main parts: the construction of the highly substituted pyridine core and the

synthesis and subsequent attachment of the chiral dihydroxyheptenoic acid side chain. The

synthetic strategy often relies on a convergent approach, where the two main fragments are

prepared separately and then coupled.

I. Synthesis of the Substituted Pyridine Core
The construction of the polysubstituted pyridine ring is a significant challenge in the synthesis

of cerivastatin. A common approach involves a modified Hantzsch pyridine synthesis, followed
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by a series of functional group manipulations.

Step 1: Hantzsch Dihydropyridine Synthesis The initial step involves the condensation of three

components: an aldehyde (e.g., 4-fluorobenzaldehyde), a β-ketoester (e.g., ethyl

acetoacetate), and a source of ammonia (e.g., ammonium acetate) or an enamine to form a

dihydropyridine intermediate. This reaction is a cornerstone in the synthesis of many pyridine-

containing pharmaceuticals.

Step 2: Aromatization The dihydropyridine ring is then oxidized to the corresponding aromatic

pyridine ring. Common oxidizing agents for this transformation include nitric acid, chromium

trioxide, or other suitable reagents.

Step 3: Functional Group Interconversions Subsequent steps involve the modification of the

substituents on the pyridine ring to introduce the required isopropyl and methoxymethyl groups.

This may involve a series of reactions such as halogenation, cross-coupling, reduction, and

etherification to achieve the desired substitution pattern.

II. Synthesis and Attachment of the Chiral Side Chain
The stereoselective synthesis of the dihydroxyheptenoic acid side chain is critical for the

biological activity of cerivastatin.

Step 4: Chiral Side Chain Synthesis The chiral side chain can be prepared through various

asymmetric synthesis strategies. These include the use of chiral auxiliaries, asymmetric

catalysis, or biocatalytic methods. The use of enzymes such as deoxyribose-5-phosphate

aldolase (DERA) has been explored for the efficient and stereoselective synthesis of statin side

chain precursors.

Step 5: Coupling of the Side Chain The final key step is the coupling of the chiral side chain

with the pyridine core. This is typically achieved through a Wittig reaction or a Horner-

Wadsworth-Emmons olefination, which forms the trans-double bond present in the heptenoate

side chain. This reaction connects the two major fragments of the molecule.

Step 6: Deprotection and Salt Formation In the final stages of the synthesis, any protecting

groups used to mask reactive functional groups are removed. The carboxylic acid is then

typically converted to its sodium salt to enhance its aqueous solubility and suitability for

formulation.
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Experimental Protocols
The following provides a generalized protocol for a key reaction in the synthesis of a statin

intermediate, illustrating the typical laboratory procedures involved.

Generalized Protocol for Wittig Olefination

To a solution of the phosphonium salt of the pyridine core in an anhydrous aprotic solvent (e.g.,

tetrahydrofuran) at a reduced temperature (e.g., -78 °C) is added a strong base (e.g., n-

butyllithium) dropwise to generate the ylide. The reaction mixture is stirred for a period to

ensure complete ylide formation. A solution of the chiral side-chain aldehyde in the same

solvent is then added slowly to the reaction mixture. The reaction is allowed to warm to room

temperature and stirred until completion, as monitored by thin-layer chromatography. The

reaction is then quenched with a proton source (e.g., saturated ammonium chloride solution)

and the product is extracted with an organic solvent. The combined organic layers are washed,

dried, and concentrated under reduced pressure. The crude product is then purified by column

chromatography to yield the coupled product.

Representative Reaction Yields

Reaction Step Typical Yield (%)

Hantzsch Dihydropyridine Synthesis 75-90%

Aromatization 80-95%

Wittig Olefination 60-80%

Synthesis Pathway Diagram
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Caption: A schematic overview of the convergent synthesis of cerivastatin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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